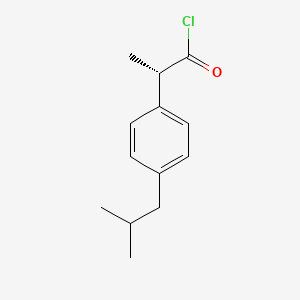
Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)-
描述
Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)-: is an organic compound that serves as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. It is derived from 2-(4-Isobutyl-phenyl)-propionic acid, commonly known as ibuprofen, which is a widely used nonsteroidal anti-inflammatory drug (NSAID). The propionyl chloride derivative is utilized in organic synthesis for introducing the propionyl group into other molecules.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)- typically involves the reaction of 2-(4-Isobutyl-phenyl)-propionic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows:
2-(4-Isobutyl-phenyl)-propionic acid+SOCl2→2-(4-Isobutyl-phenyl)-propionyl chloride+SO2+HCl
The reaction is usually carried out under reflux conditions, where the mixture is heated to facilitate the conversion. The by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are typically removed by distillation or by using a gas trap.
Industrial Production Methods: In an industrial setting, the production of Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)- follows a similar route but on a larger scale. The process involves the use of large reactors and efficient distillation systems to handle the by-products. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(4-Isobutyl-phenyl)-propionic acid and hydrochloric acid.
Reduction: It can be reduced to form the corresponding alcohol, 2-(4-Isobutyl-phenyl)-propanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., ethanethiol) are used under basic or neutral conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products:
Amides, esters, or thioesters: from nucleophilic substitution.
2-(4-Isobutyl-phenyl)-propionic acid: from hydrolysis.
2-(4-Isobutyl-phenyl)-propanol: from reduction.
科学研究应用
Chemistry: Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)- is used as a building block in organic synthesis. It is employed in the preparation of various derivatives of ibuprofen and other related compounds.
Biology and Medicine: In medicinal chemistry, it is used to synthesize prodrugs and analogs of ibuprofen with improved pharmacokinetic properties. These derivatives are studied for their anti-inflammatory, analgesic, and antipyretic activities.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.
作用机制
The mechanism of action of Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)- is primarily related to its role as an intermediate in the synthesis of ibuprofen derivatives. The molecular targets and pathways involved are similar to those of ibuprofen, which inhibits the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins that mediate inflammation, pain, and fever.
相似化合物的比较
2-(4-Isobutyl-phenyl)-propionic acid (Ibuprofen): The parent compound, widely used as an NSAID.
2-(4-Isobutyl-phenyl)-propanol: The reduced form of the propionyl chloride derivative.
2-(4-Isobutyl-phenyl)-propionamide: An amide derivative formed through nucleophilic substitution.
Uniqueness: Benzeneacetyl chloride, alpha-methyl-4-(2-methylpropyl)-, (alphaS)- is unique due to its reactivity and versatility as an intermediate in organic synthesis
属性
CAS 编号 |
115588-20-0 |
|---|---|
分子式 |
C13H17ClO |
分子量 |
224.72 g/mol |
IUPAC 名称 |
(2S)-2-[4-(2-methylpropyl)phenyl]propanoyl chloride |
InChI |
InChI=1S/C13H17ClO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3/t10-/m0/s1 |
InChI 键 |
QXVRLFIKHYCFJS-JTQLQIEISA-N |
手性 SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)Cl |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














